molecular formula C7H7N3 B11727136 2-(6-Aminopyridin-3-YL)acetonitrile CAS No. 1033203-27-8

2-(6-Aminopyridin-3-YL)acetonitrile

Cat. No.: B11727136
CAS No.: 1033203-27-8
M. Wt: 133.15 g/mol
InChI Key: RPKCKWSXEUQBEB-UHFFFAOYSA-N
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Description

2-(6-Aminopyridin-3-yl)acetonitrile is a chemical compound that has garnered attention in various fields of scientific research due to its unique structure and potential applications. This compound is characterized by the presence of an aminopyridine moiety attached to an acetonitrile group, which imparts distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Aminopyridin-3-yl)acetonitrile typically involves the reaction of 6-chloronicotinonitrile with ammonia or an amine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 50-100°C to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-(6-Aminopyridin-3-yl)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(6-Aminopyridin-3-yl)acetonitrile has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 2-(6-Aminopyridin-3-yl)acetonitrile involves its interaction with specific molecular targets. The aminopyridine moiety can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s effects are mediated through its ability to modulate enzyme activity and receptor binding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6-Aminopyridin-3-yl)acetonitrile is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for targeted research and development .

Properties

CAS No.

1033203-27-8

Molecular Formula

C7H7N3

Molecular Weight

133.15 g/mol

IUPAC Name

2-(6-aminopyridin-3-yl)acetonitrile

InChI

InChI=1S/C7H7N3/c8-4-3-6-1-2-7(9)10-5-6/h1-2,5H,3H2,(H2,9,10)

InChI Key

RPKCKWSXEUQBEB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1CC#N)N

Origin of Product

United States

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